molecular formula C20H16ClN5O3 B3004832 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-94-8

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3004832
CAS RN: 900010-94-8
M. Wt: 409.83
InChI Key: BMIQCRXCALBMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as CEPC, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a purine analog and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves the inhibition of DNA synthesis and cell division. 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide acts as an inhibitor of dihydrofolate reductase, which is an enzyme that is involved in the biosynthesis of nucleotides. By inhibiting dihydrofolate reductase, 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide prevents the synthesis of DNA and RNA, thereby inhibiting cell division and growth.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to modulate the immune system and enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has also been found to exhibit low toxicity and high selectivity for cancer cells. However, there are also limitations to using 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in lab experiments. Its mechanism of action involves the inhibition of dihydrofolate reductase, which is a target of many other drugs. This may limit its effectiveness in combination therapy.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One area of research is the development of new analogs of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in combination with other drugs. In addition, the potential use of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, is an area of interest for future research.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with 6-amino-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydropurine-2-carboxylic acid. The final product is obtained after purification and isolation.

Scientific Research Applications

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of herpes simplex virus and hepatitis B virus. In addition, 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-2-29-14-6-4-3-5-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIQCRXCALBMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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